molecular formula C52H64CuN16O8S4 B13773033 Copper, (N,N',N'',N'''-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- CAS No. 67689-49-0

Copper, (N,N',N'',N'''-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-

Cat. No.: B13773033
CAS No.: 67689-49-0
M. Wt: 1233.0 g/mol
InChI Key: KZJQVCACFXAAEO-UHFFFAOYSA-N
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Description

[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper is a complex copper-based compound known for its unique chemical structure and properties. This compound belongs to the phthalocyanine family, which is characterized by a large, aromatic macrocyclic structure. The presence of dimethylamino groups and sulfonamide functionalities enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper typically involves the following steps:

    Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by reacting phthalonitrile with a metal salt, such as copper(II) chloride, under high-temperature conditions. This reaction forms the copper phthalocyanine complex.

    Introduction of Dimethylamino Groups: The copper phthalocyanine complex is then reacted with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. This step introduces the dimethylamino groups into the phthalocyanine structure.

    Sulfonamidation: The final step involves the reaction of the dimethylamino-substituted copper phthalocyanine with sulfonamide reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of phthalonitrile and copper(II) chloride are reacted in industrial reactors to form the copper phthalocyanine core.

    Functionalization: The copper phthalocyanine is then functionalized with 3-(dimethylamino)propylamine and sulfonamide reagents in large-scale reactors.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.

    Substitution: The dimethylamino and sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products

    Oxidation: Oxidation products include higher oxidation state copper complexes.

    Reduction: Reduction products include lower oxidation state copper complexes.

    Substitution: Substitution products vary depending on the nucleophile used.

Scientific Research Applications

[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and electronic materials due to its unique optical and electronic properties.

Mechanism of Action

The mechanism of action of [N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Copper Phthalocyanine: The parent compound without the dimethylamino and sulfonamide groups.

    Zinc Phthalocyanine: A similar compound with zinc as the central metal.

    Iron Phthalocyanine: A similar compound with iron as the central metal.

Uniqueness

[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper is unique due to its enhanced solubility and reactivity, which are imparted by the dimethylamino and sulfonamide groups. These modifications make it more versatile and effective in various applications compared to its unmodified counterparts.

Properties

CAS No.

67689-49-0

Molecular Formula

C52H64CuN16O8S4

Molecular Weight

1233.0 g/mol

IUPAC Name

copper;5-N,17-N,25-N,33-N-tetrakis[3-(dimethylamino)propyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30,32,34-nonadecaene-5,17,25,33-tetrasulfonamide

InChI

InChI=1S/C52H64N16O8S4.Cu/c1-65(2)27-11-23-53-77(69,70)33-19-21-35-39(31-33)49-57-45(35)61-51-43-37(15-9-17-41(43)79(73,74)55-25-13-29-67(5)6)47(63-51)59-48-38-16-10-18-42(80(75,76)56-26-14-30-68(7)8)44(38)52(64-48)62-46-36-22-20-34(32-40(36)50(58-46)60-49)78(71,72)54-24-12-28-66(3)4;/h9-10,15-22,31-32,53-56H,11-14,23-30H2,1-8H3;/q-2;+2

InChI Key

KZJQVCACFXAAEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)NCCCN(C)C)C8=C5C=CC=C8S(=O)(=O)NCCCN(C)C)C9=C4C(=CC=C9)S(=O)(=O)NCCCN(C)C.[Cu+2]

physical_description

Water or Solvent Wet Solid

Origin of Product

United States

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